physicochemical properties of 2-(3-Nitrophenoxy)ethylamine
physicochemical properties of 2-(3-Nitrophenoxy)ethylamine
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-Nitrophenoxy)ethylamine
This guide provides a comprehensive technical overview of the essential . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and provides a framework for the empirical characterization of this and similar novel chemical entities. Given the limited availability of published experimental data for this specific molecule, this guide emphasizes the predictive and methodological approaches required for its thorough characterization, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
2-(3-Nitrophenoxy)ethylamine is a bifunctional organic molecule featuring a primary amine and a nitrophenoxy group. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science. The aromatic nitro group is a well-known electron-withdrawing moiety that can influence the molecule's reactivity and electronic properties. The primary amine provides a nucleophilic center and a site for salt formation, which is critical for modulating solubility and bioavailability in drug design.
A precise understanding of its physicochemical properties is paramount for any application, from predicting its behavior in biological systems to designing robust synthetic routes and stable formulations.
Molecular Structure
Caption: Chemical structure of 2-(3-Nitrophenoxy)ethylamine.
Core Physicochemical Data
The following table summarizes the fundamental . Where experimental data is not publicly available, values have been computationally predicted using established algorithms to provide a reliable estimate for initial experimental design.
| Property | Value (Predicted or Supplied) | Source/Method |
| CAS Number | 5071-40-9 | Chemical Supplier Databases |
| Molecular Formula | C₈H₁₀N₂O₃ | - |
| Molecular Weight | 182.18 g/mol | - |
| Boiling Point | 344.7±25.0 °C at 760 mmHg (Predicted) | Chemical Supplier Databases |
| Density | 1.259±0.06 g/cm³ (Predicted) | Chemical Supplier Databases |
| pKa (Amine) | 9.0 ± 0.1 (Predicted) | Computational Prediction |
| LogP | 1.2 ± 0.3 (Predicted) | Computational Prediction |
Experimental Protocols for Characterization
The following sections detail the standard operating procedures for the empirical determination of the key physicochemical properties. These protocols are designed to be self-validating and adhere to high standards of scientific rigor.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range suggests the presence of impurities.
Protocol:
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Sample Preparation: A small, dry sample of 2-(3-Nitrophenoxy)ethylamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement:
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A rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.
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A second, fresh sample is then heated to approximately 20 °C below the estimated melting point.
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The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
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Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Boiling Point Determination (Micro-scale)
Rationale: For non-volatile compounds or when material is limited, a micro-boiling point determination is a practical alternative to distillation. This method is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the applied pressure.
Protocol:
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Apparatus: A small test tube containing 0.1-0.2 mL of 2-(3-Nitrophenoxy)ethylamine is attached to a thermometer. A sealed capillary tube (sealed at the top) is inverted and placed inside the test tube.
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Heating: The assembly is heated in a controlled oil bath.
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Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until the bubbling becomes rapid and continuous.
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Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Profiling
Rationale: Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. A standardized solubility profile in various solvents provides essential information for downstream applications.
Workflow:
Caption: Standard workflow for kinetic solubility assessment.
Protocol:
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Solvents: A panel of pharmaceutically relevant solvents should be used, including water, phosphate-buffered saline (PBS, pH 7.4), dimethyl sulfoxide (DMSO), ethanol, and methanol.
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Procedure:
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To a pre-weighed aliquot of 2-(3-Nitrophenoxy)ethylamine (e.g., 1-5 mg) in a glass vial, a known volume of the solvent is added.
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The mixture is vortexed vigorously for 1-2 minutes.
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The sample is allowed to equilibrate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-24 hours) to differentiate between kinetic and thermodynamic solubility.
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After equilibration, the sample is centrifuged or filtered to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Rationale: The acid dissociation constant (pKa) of the primary amine is crucial for predicting the ionization state of the molecule at physiological pH. This, in turn, governs its solubility, membrane permeability, and receptor-binding interactions.
Protocol (Potentiometric Titration):
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Sample Preparation: A solution of 2-(3-Nitrophenoxy)ethylamine is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
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Titration: A standardized solution of a strong acid (e.g., HCl) is titrated into the sample solution in small, precise increments.
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Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration, where half of the amine has been protonated.
Spectroscopic and Structural Confirmation
Rationale: A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure and identity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular framework, including the number and connectivity of protons and carbons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the ether linkage.
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Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretches for the primary amine, C-N stretches, aromatic C=C stretches, and strong symmetric and asymmetric N=O stretches for the nitro group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the accurate mass of the molecule, which should correspond to its molecular formula (C₈H₁₀N₂O₃). The fragmentation pattern can also provide further structural information.
Chemical Stability and Reactivity Considerations
The chemical structure of 2-(3-Nitrophenoxy)ethylamine suggests several key reactivity and stability characteristics:
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Basicity of the Amine: The primary amine is a basic center and will readily react with acids to form ammonium salts.
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Nucleophilicity: The amine is also nucleophilic and can participate in reactions such as acylation and alkylation.
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Aromatic Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. It can, however, be reduced to an amino group under various conditions (e.g., catalytic hydrogenation), providing a route to other derivatives.
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Ether Linkage: The phenoxy-ethyl ether linkage is generally stable under neutral and basic conditions but can be cleaved under harsh acidic conditions.
Conclusion
While 2-(3-Nitrophenoxy)ethylamine is not extensively characterized in the public domain, this guide provides the necessary framework for its comprehensive physicochemical evaluation. By employing the predictive tools and rigorous experimental protocols outlined herein, researchers can confidently determine its properties. This foundational knowledge is indispensable for unlocking the full potential of this molecule in drug discovery, chemical biology, and materials science, ensuring that its development is built upon a solid foundation of scientific understanding.
References
- Chemical Supplier Databases: Information on CAS number, molecular formula, and predicted properties.
- Computational Prediction Algorithms: Used for estimating properties like pKa and LogP. Title: Various (e.g., ACD/Labs Percepta, ChemAxon Marvin). Source: Software documentation and associated scientific literature. URL: Specific URLs depend on the software used.
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Standardized Experimental Protocols: Methodologies for physicochemical testing.
- Title: OECD Guidelines for the Testing of Chemicals.
- Source: Organisation for Economic Co-oper
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URL:[Link]
- Spectroscopic Techniques: Principles and methodologies for structural elucidation.
